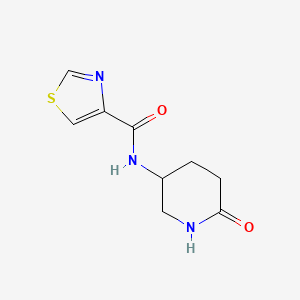

N-(6-oxopiperidin-3-yl)-1,3-thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(6-oxopiperidin-3-yl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S/c13-8-2-1-6(3-10-8)12-9(14)7-4-15-5-11-7/h4-6H,1-3H2,(H,10,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDCJLXPYPQTPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1NC(=O)C2=CSC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Strategies

Thiazole-4-Carboxylic Acid Activation and Amide Coupling

The most direct route involves coupling 1,3-thiazole-4-carboxylic acid with (3R)-6-oxopiperidin-3-amine. Key steps include:

Acid Chloride Formation

1,3-Thiazole-4-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions:

$$

\text{Thiazole-4-carboxylic acid} + \text{SOCl}2 \xrightarrow{\text{reflux, 2h}} \text{Thiazole-4-carbonyl chloride} + \text{SO}2 + \text{HCl}

$$

Conditions :

Amide Bond Formation

The acid chloride reacts with (3R)-6-oxopiperidin-3-amine in the presence of a base (e.g., triethylamine or N,N-diisopropylethylamine):

$$

\text{Thiazole-4-carbonyl chloride} + \text{(3R)-6-oxopiperidin-3-amine} \xrightarrow{\text{Base, DCM}} \text{N-[(3R)-6-oxopiperidin-3-yl]-1,3-thiazole-4-carboxamide}

$$

Optimization Notes :

Solid-Phase Synthesis with Piperidine Intermediates

A patent (CN111196805A) describes a multi-step approach using Boc-protected piperidine intermediates :

- Boc Protection :

- Thiazole Ring Construction :

- Deprotection and Coupling :

Key Advantages :

Hantzsch Thiazole Synthesis

Thiazole formation via the Hantzsch reaction is viable for constructing the heterocyclic core in situ:

- Thiourea Cyclization :

- Oxidation and Amidation :

Analytical Characterization

Post-synthesis characterization is critical for confirming structure and purity:

Comparative Analysis of Methods

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Acid Chloride Coupling | 80–85% | Rapid, high-yield, scalable | Requires toxic SOCl₂ |

| Solid-Phase Synthesis | 70–78% | High purity, suitable for derivatives | Multi-step, time-consuming |

| Hantzsch Cyclization | 50–60% | Inexpensive reagents | Lower yield, intermediate isolation |

Chemical Reactions Analysis

Types of Reactions

N-(6-oxopiperidin-3-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine(III), reducing agents such as hydrogen gas in the presence of a catalyst, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form with additional hydrogen atoms.

Scientific Research Applications

N-(6-oxopiperidin-3-yl)-1,3-thiazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-tubercular activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-oxopiperidin-3-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

Key Structural Insights :

- The 6-oxopiperidinyl group in the target compound introduces a polar, hydrogen-bond-capable moiety, contrasting with DAMPTC’s morpholine-propyl chain (enhanced solubility) or Acotiamide’s lipophilic diisopropylaminoethyl group .

- The absence of bulky aromatic groups (e.g., dichlorophenyl in DAMPTC or benzyl in V006-3598) may reduce off-target interactions in the target compound .

Physicochemical Properties

| Property | This compound | DAMPTC | Acotiamide |

|---|---|---|---|

| Molecular Weight | 225.26 g/mol | 426.33 g/mol | 542.09 g/mol |

| Polar Groups | Carboxamide, ketone | Morpholine, Cl | Methoxy, hydroxyl |

| LogP (Estimated) | ~1.2 (moderate polarity) | ~3.5 | ~2.8 |

The target compound’s lower molecular weight and balanced polarity suggest improved bioavailability compared to bulkier analogues like Acotiamide .

Biological Activity

N-(6-oxopiperidin-3-yl)-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, detailing its mechanisms, efficacy against various diseases, and relevant research findings.

Overview of the Compound

This compound belongs to a class of compounds known for their pharmacological properties. The thiazole ring is a common motif in drug discovery, particularly in the development of anti-infective and anticancer agents. The piperidine moiety contributes to the compound's biological interactions, enhancing its potential therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in disease pathways, such as inosine monophosphate dehydrogenase (IMPDH), which is crucial for nucleotide synthesis in rapidly dividing cells like cancer cells .

- Antimicrobial Properties : Studies indicate that derivatives of thiazole compounds exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi .

- Anticancer Activity : The compound has demonstrated cytotoxic effects on several cancer cell lines by inducing apoptosis through caspase activation pathways .

Anticancer Activity

Research has indicated that this compound exhibits potent anticancer properties. In vitro studies on human cancer cell lines (e.g., HCT116 and A549) showed that the compound significantly reduced cell viability and induced apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 | 6.76 | Caspase 3 activation |

| A549 | 8.50 | Induction of apoptotic markers |

Antimicrobial Activity

The compound also demonstrates broad-spectrum antimicrobial activity. In studies assessing its efficacy against various bacterial strains, it exhibited promising results.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Study on Cancer Cell Lines : A recent study highlighted the compound's ability to induce apoptosis in HCT116 cells by upregulating pro-apoptotic genes such as Bax and p53 while downregulating anti-apoptotic genes like Bcl2 .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiazole derivatives, revealing that modifications to the thiazole ring could enhance activity against resistant strains of bacteria .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(6-oxopiperidin-3-yl)-1,3-thiazole-4-carboxamide, and how do they impact yield and purity?

- Methodological Guidance : Synthesis requires precise control of temperature (60–80°C), solvent selection (e.g., polar aprotic solvents like DMF), and pH to minimize side reactions. Multi-step protocols often involve coupling reactions between thiazole-4-carboxylic acid derivatives and functionalized piperidinone intermediates. For example, amidation reactions may employ carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres. Post-synthesis purification via column chromatography or recrystallization is critical for high purity .

Q. Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Guidance :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and carbon frameworks, with characteristic peaks for thiazole (δ 7.5–8.5 ppm) and piperidinone (δ 2.0–3.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.

- Infrared Spectroscopy (IR) : Validates functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .

Q. How can researchers assess the compound’s stability under standard laboratory conditions?

- Methodological Guidance : Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C), humidity (75% RH), and light. Monitor degradation via HPLC or LC-MS over weeks. Stability-indicating assays (e.g., forced degradation under acidic/alkaline conditions) identify vulnerable functional groups (e.g., amide hydrolysis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural determination?

- Methodological Guidance : Use programs like SHELXL for small-molecule refinement and SHELXD for phase resolution. Cross-validate data with complementary techniques (e.g., powder XRD for polymorph identification). Address disorder in the piperidinone ring via constrained refinement and electron density maps. Report discrepancies in thermal parameters (B-factors) to highlight dynamic regions .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies targeting biological activity?

- Methodological Guidance :

- Systematic Substituent Variation : Modify thiazole (e.g., C2-methylation) or piperidinone (e.g., N-substitution) to probe steric/electronic effects.

- In Vitro Assays : Test derivatives against disease-relevant targets (e.g., kinases, GPCRs) using enzymatic inhibition or binding affinity assays (e.g., SPR, ITC).

- Computational Docking : Prioritize analogs with favorable binding poses (e.g., hydrogen bonding to catalytic residues) using software like AutoDock or Schrödinger .

Q. How should researchers approach conflicting biological activity data across different assay platforms?

- Methodological Guidance :

- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa), assay formats (e.g., luminescence vs. fluorescence), and positive controls.

- Dose-Response Analysis : Compare EC50/IC50 values across platforms, accounting for solubility limits (e.g., DMSO tolerance).

- Orthogonal Assays : Confirm activity via secondary methods (e.g., Western blot for target engagement) .

Q. What computational tools are recommended for predicting metabolic pathways and toxicity profiles?

- Methodological Guidance : Use SwissADME or ADMET Predictor to estimate cytochrome P450 interactions, hepatic clearance, and hERG channel inhibition. Validate predictions with in vitro microsomal stability assays (e.g., human liver microsomes) and Ames tests for mutagenicity .

Methodological Notes for Data Interpretation

- Crystallographic Data : Prioritize high-resolution (<1.0 Å) datasets for unambiguous assignment of stereochemistry in the piperidinone ring.

- Biological Replicates : Use ≥3 independent experiments with statistical rigor (e.g., ANOVA with post-hoc tests) to address variability .

- Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) to ensure protocol transferability across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.